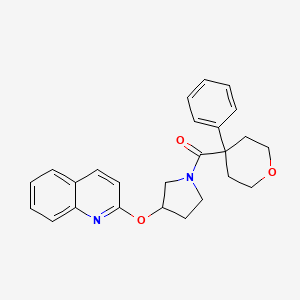

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H26N2O3 and its molecular weight is 402.494. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4-phenyltetrahydro-2H-pyran-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone represents a novel synthetic organic molecule with potential applications in medicinal chemistry. Its unique structural features, which include a tetrahydro-pyran ring, a quinoline moiety, and a pyrrolidine unit, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and potential therapeutic applications.

Structural Overview

The structural complexity of the compound allows for multiple interactions with biological targets. The presence of the quinoline and pyrrolidine units is particularly noteworthy, as similar compounds have been shown to exhibit significant pharmacological effects.

| Structural Feature | Description |

|---|---|

| Tetrahydro-pyran ring | Contributes to the overall stability and reactivity of the molecule. |

| Quinoline moiety | Associated with various biological activities including antimalarial and anticancer properties. |

| Pyrrolidine unit | Known for its role in enhancing bioactivity through receptor interactions. |

Biological Activity

The biological activity of This compound is primarily influenced by its structural components. Compounds that share similar structures often exhibit a range of pharmacological effects:

- Antimicrobial Activity : The quinoline structure is known for its antimicrobial properties, which may extend to this compound.

- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : The pyrrolidine component may contribute to neuroprotective activities, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds with similar structures:

- A study on quinoline derivatives highlighted their effectiveness against Plasmodium falciparum, the causative agent of malaria, suggesting that similar derivatives could provide insights into developing antimalarial agents.

- Research published in the Journal of Medicinal Chemistry indicated that pyrrolidine derivatives exhibited significant inhibition of cancer cell proliferation, emphasizing the importance of this structural unit in drug design.

Synthesis Methods

The synthesis of This compound typically involves multi-step organic synthesis techniques. Common methods include:

- Condensation Reactions : To form the core structure by combining different precursors.

- Functional Group Modifications : To enhance solubility and bioactivity.

- Purification Techniques : Such as column chromatography to isolate the desired product.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for optimizing its design and enhancing its bioactivity. Techniques such as:

- Molecular Docking Studies : To predict binding affinities and interaction modes with target proteins.

- In Vitro Assays : To evaluate cytotoxicity and efficacy against specific cell lines.

These methods are essential for elucidating the mechanisms underlying the observed biological activities.

Comparative Analysis

To better understand the potential of this compound, it can be compared to other known biologically active compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Quinine | Contains a quinoline structure; used as an antimalarial. | Antimalarial, analgesic. |

| Chloroquine | Similar quinoline derivative; widely used in malaria treatment. | Antimalarial, anti-inflammatory. |

| Tetracycline | A broad-spectrum antibiotic featuring a complex ring system. | Antibacterial, antiprotozoal. |

What distinguishes This compound from these compounds is its specific combination of functional groups that may allow for unique interactions with biological targets not seen in simpler derivatives like quinine or chloroquine.

Properties

IUPAC Name |

(4-phenyloxan-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c28-24(25(13-16-29-17-14-25)20-7-2-1-3-8-20)27-15-12-21(18-27)30-23-11-10-19-6-4-5-9-22(19)26-23/h1-11,21H,12-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZOPOHBERYXMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4(CCOCC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.